molecular formula C8H7NO3 B1588647 Piperonaldoxime CAS No. 2089-36-3

Piperonaldoxime

Cat. No.: B1588647
CAS No.: 2089-36-3
M. Wt: 165.15 g/mol
InChI Key: VDAJDWUTRXNYMU-RUDMXATFSA-N
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Description

Piperonaldoxime, also known as (E)-1-(1,3-benzodioxol-5-yl)-N-hydroxymethanimine, is an organic compound with the molecular formula C8H7NO3. It is derived from piperonal, a naturally occurring aromatic aldehyde found in various essential oils. This compound is characterized by the presence of an oxime functional group, which is a nitrogen-oxygen double bond attached to a carbon atom.

Scientific Research Applications

Piperonaldoxime has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential role in modulating neurotransmitter systems, with implications for treating neurological disorders such as epilepsy.

    Medicine: Explored for its antioxidant properties and potential as a kinase inhibitor, which could have therapeutic applications in cancer treatment.

    Industry: Utilized in the development of insecticidal compositions and other chemical formulations

Preparation Methods

Synthetic Routes and Reaction Conditions: Piperonaldoxime can be synthesized through the reaction of piperonal with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction typically proceeds under mild conditions, with the formation of the oxime occurring through the nucleophilic addition of hydroxylamine to the carbonyl group of piperonal, followed by dehydration to form the oxime.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the large-scale synthesis of piperonal from safrole, followed by the conversion of piperonal to this compound using the aforementioned synthetic route. The process may involve optimization of reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: Piperonaldoxime undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding nitroso compounds.

    Reduction: Reduction of this compound can yield amines.

    Substitution: The oxime group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

Mechanism of Action

The mechanism of action of piperonaldoxime involves its interaction with molecular targets such as enzymes and receptors. For example, as a kinase inhibitor, this compound can bind to the active site of kinases, preventing their activity and thereby modulating various cellular pathways. This inhibition can lead to the suppression of cancer cell proliferation and the induction of apoptosis. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and protect cells from oxidative damage.

Comparison with Similar Compounds

    Piperonal: The parent compound from which piperonaldoxime is derived.

    Piperine: An alkaloid found in black pepper with similar aromatic structure.

    Piperidine: A heterocyclic amine with applications in pharmaceuticals.

Comparison:

This compound stands out due to its unique combination of chemical reactivity, biological activity, and potential therapeutic applications, making it a compound of significant interest in various fields of research.

Properties

IUPAC Name

(NE)-N-(1,3-benzodioxol-5-ylmethylidene)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3/c10-9-4-6-1-2-7-8(3-6)12-5-11-7/h1-4,10H,5H2/b9-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDAJDWUTRXNYMU-RUDMXATFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=N/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2089-36-3, 20747-41-5
Record name Piperonal, oxime
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002089363
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2089-36-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27012
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name PIPERONAL, SYN -OXIME
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How do solvents influence the behavior of piperonaldoxime isomers?

A1: Research indicates that solvents play a crucial role in the thermal interconversion of this compound isomers []. While the provided abstract doesn't delve into specific solvent effects, it suggests that the choice of solvent can influence the equilibrium between the syn and anti forms of this compound. This highlights the importance of considering solvent effects when working with these compounds.

Q2: What is the significance of studying the reactions of this compound acetates with potassium amide?

A2: The reaction of syn and anti this compound acetates with potassium amide in liquid ammonia allows researchers to investigate the mechanisms of -elimination reactions []. This reaction, leading to the formation of specific products, can offer valuable insights into the reactivity of oxime derivatives and contribute to our understanding of organic synthesis methodologies.

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